(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
Description
Importance of Non-Proteinogenic Amino Acids in Chemical Biology
While the twenty standard proteinogenic amino acids are the fundamental building blocks of proteins, a vast number of non-proteinogenic amino acids (NPAAs) exist in nature or can be synthesized. jackwestin.com These NPAAs serve a wide array of biological functions; they can act as metabolic intermediates, signaling molecules like neurotransmitters, or even as toxins for defense. youtube.com In chemical biology and drug discovery, synthetic NPAAs are invaluable tools. Their incorporation into peptides can lead to compounds with enhanced stability against enzymatic degradation, improved potency, and better bioavailability compared to their natural counterparts. nih.gov By introducing novel side chains or backbone conformations, NPAAs expand the chemical diversity available for designing peptides and peptidomimetics with tailored biological activities. nih.gov
Specific Research Focus: (S)-2-Amino-2-(2-fluorophenyl)propanoic acid within the Landscape of Quaternary α-Amino Acids
This compound is a member of the α,α-disubstituted, or quaternary, α-amino acids. A defining feature of this class is the replacement of the α-hydrogen atom with another substituent, in this case, a methyl group. This structural modification creates a fully substituted, chiral quaternary carbon center.
Quaternary α-amino acids are of significant interest because they impart unique conformational constraints on peptides. nih.gov The steric bulk at the α-position restricts the rotational freedom of the peptide backbone, which can stabilize specific secondary structures like helices or turns. nih.gov This structural rigidity is a key strategy for designing peptides that maintain a bioactive conformation. Furthermore, the absence of an α-hydrogen makes these amino acids resistant to racemization, a process that can inactivate peptide drugs. nih.gov
The specific compound, this compound, combines the structural features of a quaternary α-amino acid with the benefits of fluorine substitution. The 2-fluorophenyl group introduces the electronic and metabolic advantages conferred by fluorine, while the quaternary center provides conformational stability. While general asymmetric synthesis strategies for α,α-disubstituted amino acids are established, detailed research findings and specific applications for this particular compound are not prevalent in publicly accessible scientific literature. researchgate.netst-andrews.ac.uknih.gov Its structure, however, positions it as a potentially valuable building block for creating novel, stable, and potent peptidomimetics for therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUJJJMQDWOSS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1F)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237445 | |
| Record name | (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213552-87-4 | |
| Record name | (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1213552-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 2 Amino 2 2 Fluorophenyl Propanoic Acid
Enantioselective Synthesis Approaches for Quaternary α-Carbons
Creating the sterically congested and stereochemically defined quaternary α-carbon of α,α-disubstituted amino acids is a focal point of extensive research. jst.go.jp These amino acids, when incorporated into peptides, impart significant conformational constraints, influencing their secondary structures and biological activity. nih.govchemrxiv.org
Asymmetric Catalysis in C-C Bond Formation for α,α-Disubstituted Amino Acids
Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral quaternary centers. Various catalytic systems have been explored for the asymmetric alkylation of α-amino acid precursors.
Transition-Metal Catalysis: Dual catalysis systems, such as those combining copper (Cu) and iridium (Ir), have been successfully employed for the stereodivergent α-allylation of aldimine esters. This allows for the preparation of all four possible stereoisomers from the same set of starting materials by selecting the appropriate combination of chiral catalysts. acs.org Copper(II)-salen complexes have also been shown to catalyze the asymmetric alkylation of enolates derived from amino acids. researchgate.net The enantioselectivity of these reactions can be influenced by the steric properties of the amino acid side chain and the nature of the alkylating agent. researchgate.net Furthermore, a combination of photoinduced chiral aldehyde and palladium catalysis facilitates the three-component asymmetric 1,4-arylalkylation of butadiene with unprotected amino acid esters, yielding a range of nonproteinogenic α,α-disubstituted amino acids. acs.org
Organocatalysis: Chiral organocatalysts, such as l-tert-leucine-derived squaramide, have been utilized in the enantioselective Michael addition of tertiary α-nitroesters to vinyl ketones. acs.org This method produces quaternary α-nitrocarboxylates, which are valuable precursors to quaternary α-amino acids, in high yields and with good enantioselectivity. acs.org
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another effective strategy. Chiral phase-transfer catalysts can mediate the asymmetric alkylation of α-amino acid Schiff bases, providing access to enantioenriched α,α-disubstituted amino acids.
The table below summarizes key findings in asymmetric catalysis for the synthesis of α,α-disubstituted amino acids.
| Catalytic System | Reaction Type | Substrates | Key Features |
| Cu/Ir Dual Catalysis | α-Allylation | Aldimine esters, Allylic carbonates | Stereodivergent; access to all four stereoisomers. acs.org |
| Copper(II)-salen | Alkylation | Amino acid-derived enolates, Alkyl halides | Versatile catalyst; enantioselectivity dependent on substrate size. researchgate.net |
| Squaramide | Michael Addition | Tertiary α-nitroesters, Vinyl ketones | Organocatalytic; forms quaternary α-nitroester precursors. acs.org |
| Chiral Aldehyde/Palladium | 1,4-Arylalkylation | Butadiene, Aryl bromides, Amino acid esters | Photoinduced; three-component reaction. acs.org |
Chemoenzymatic and Biocatalytic Strategies for Stereocontrol
The integration of enzymatic methods with chemical synthesis, known as chemoenzymatic synthesis, provides highly selective and environmentally benign routes to chiral molecules. mdpi.com Biocatalysis leverages the inherent stereoselectivity of enzymes to resolve racemic mixtures or create chiral centers with high fidelity.
Enzymatic Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic intermediates. For instance, the lipase (B570770) from Candida antarctica B (CAL-B) can selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. fau.de This strategy has been applied to the synthesis of α-methylated substituted phenylalanines. fau.de
Reductive Amination: Amino acid dehydrogenases (AmDHs) are powerful biocatalysts for the synthesis of chiral amino acids. mdpi.com They catalyze the reductive amination of α-keto acids with very high enantioselectivity. This process is often coupled with a cofactor regeneration system, such as using formate (B1220265) dehydrogenase, to recycle the required NADH or NADPH. mdpi.com Engineered AmDHs have been developed to broaden the substrate scope and improve stability. rsc.org
Transaminases: Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. rsc.org ω-Transaminases are particularly useful as they can accept a wide range of substrates. nih.gov By combining transaminases with other enzymes, such as transketolases, multi-step biocatalytic cascades can be designed to produce complex chiral molecules like amino alcohols from simple achiral precursors. nih.gov
The following table highlights different biocatalytic approaches for stereocontrol.
| Enzyme Class | Strategy | Substrate Example | Key Advantage |
| Lipases (e.g., CAL-B) | Kinetic Resolution | Racemic azo compound | High enantioselectivity (E > 20). fau.de |
| Amino Acid Dehydrogenases | Asymmetric Reductive Amination | α-Keto acids | High enantioselectivity and broad substrate specificity. mdpi.com |
| Transaminases | Asymmetric Amination | Ketones, α-Keto acids | Can be used in cascades for complex syntheses. rsc.orgnih.gov |
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and robust method for controlling stereochemistry. The auxiliary is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed.
A common approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For example, Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary can be deprotonated and alkylated with high diastereoselectivity. mdpi.com The chiral auxiliary is subsequently cleaved to release the desired α,α-disubstituted amino acid. This method has been used for the large-scale preparation of fluorinated amino acids. mdpi.com
Another strategy involves the Strecker reaction, where a chiral auxiliary, such as (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane, is used to synthesize α-quaternary arylglycines with high optical purity (up to 98% ee) via the α-alkylation of deprotonated α-aminonitriles. acs.org Chiral cyclic 1,2-diols, like (S,S)-cyclohexane-1,2-diol, have also been employed as auxiliaries in the diastereoselective alkylation of β-keto esters, which can then be converted to optically active α,α-disubstituted amino acids via a Schmidt rearrangement. researchgate.net
The N-sulfinyl group can also serve as an effective chiral auxiliary in photoredox-mediated syntheses, providing access to a range of unnatural α-amino acids with excellent stereoselectivity. nih.gov
Classical and Modern Chemical Synthesis Routes to Fluorinated Amino Acids
The introduction of fluorine into amino acids can significantly alter their physicochemical and biological properties, enhancing metabolic stability and binding affinity. rsc.orgresearchgate.net Synthetic strategies generally fall into two categories: direct fluorination of amino acid precursors or the use of fluorinated building blocks. rsc.orgbohrium.com
Classical Routes: Classical methods often involve nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or transformations of fluorinated starting materials. For instance, the synthesis of fluorinated phenylalanines can start from the corresponding fluorinated benzaldehydes. nih.gov The azalactone method, followed by asymmetric hydrogenation, is a well-established route to enantiomerically enriched fluorinated phenylalanines. nih.gov
Modern Routes: Recent advances have introduced more sophisticated and efficient methods. nih.gov
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions and nickel-catalyzed functionalization of alkenes with reagents like bromodifluoroacetate are powerful tools for creating C-F and C-C bonds. rsc.orgbohrium.com
Photocatalysis: Visible-light photoredox catalysis has emerged as a mild and effective method for generating radicals and enabling novel transformations for the synthesis of complex fluorinated amino acids. nih.gov
Electrophilic Fluorination: The development of new electrophilic fluorinating reagents allows for the late-stage introduction of fluorine into complex molecules.
The synthesis of α-fluoroalkyl-α-amino acids often employs chiral auxiliary-based methods for robust, large-scale production or asymmetric catalysis for highly enantioselective reactions. mdpi.com
Preparation of Key Precursors and Synthetic Intermediates for ortho-Fluorophenylalanine Derivatives
The synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid requires access to key precursors containing the ortho-fluorophenyl moiety. These intermediates are typically prepared from commercially available fluorinated aromatic compounds.
A common starting material is 2-fluorobenzaldehyde. This can be used in the Strecker synthesis or converted into other intermediates. For example, a Stille coupling reaction can be used to introduce a vinyl group onto a protected 2-bromophenylalanine derivative, creating a key intermediate for further functionalization and fluorination. nih.gov
Another route involves the direct fluorination of a suitable precursor. For example, 4-borono-ʟ-phenylalanine (BPA) can be directly fluorinated using reagents like [¹⁸F]AcOF to produce radiolabeled 2-[¹⁸F]fluoro-ʟ-phenylalanine derivatives. nih.gov While this example illustrates fluorination at the 2-position, similar strategies can be envisioned starting from ortho-bromo or ortho-borono precursors.
The synthesis of aza-amino acid precursors with aromatic side chains has been achieved via hydrazine (B178648) alkylation, avoiding the need for expensive hydrogenation catalysts. This approach can be adapted for fluorinated analogs by using appropriately substituted benzyl (B1604629) bromides as alkylating agents. researchgate.net
Stereochemical Control and Chiral Purity Assessment in S 2 Amino 2 2 Fluorophenyl Propanoic Acid Synthesis
Analytical Techniques for Enantiomeric Excess and Absolute Configuration Determination
A suite of analytical techniques is employed to ascertain the chiral purity and assign the absolute stereochemistry of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid. These methods are crucial for quality control during and after the synthesis process.
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized for the analysis of 2-Amino-2-(2-fluorophenyl)propanoic acid enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the enantiomeric separation of amino acids and their derivatives. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For α-aryl amino acids like 2-Amino-2-(2-fluorophenyl)propanoic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven effective. bohrium.comnih.govnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov
To enhance detection and improve peak shape, derivatization of the amino acid with a suitable chromophore or fluorophore is a common practice. However, direct separation of the underivatized amino acid is often preferred to avoid potential racemization during the derivatization step. mdpi.com
Illustrative Chiral HPLC Separation Data for a Related Compound
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-2-Amino-2-phenylpropanoic acid | 8.54 | 49.8 |
| (S)-2-Amino-2-phenylpropanoic acid | 10.21 | 50.2 |
| Data is illustrative for a related compound and separation conditions would need to be optimized for this compound. |
Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for determining the enantiomeric excess of amino acids. nih.gov Prior to analysis, the amino acid must be derivatized to increase its volatility. A common derivatization procedure involves esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile diastereomers are then separated on a chiral capillary column. The choice of the chiral stationary phase is crucial for achieving baseline separation of the enantiomers.
Spectroscopic methods provide valuable information about the absolute configuration and conformational properties of chiral molecules.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: NMR spectroscopy in the presence of chiral shift reagents (CSRs) is a widely used method for determining enantiomeric excess and assigning absolute configuration. nih.gov CSRs, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. This interaction induces different chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the NMR spectrum. For this compound, both ¹H and ¹⁹F NMR could be utilized in conjunction with a suitable CSR to resolve the signals of the two enantiomers. The fluorine atom provides a sensitive probe with a large chemical shift dispersion, which can be advantageous for resolving enantiomeric signals. nih.gov
Illustrative ¹⁹F NMR Data with a Chiral Shift Reagent for a Fluorinated Amino Acid Analog
| Enantiomer | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR |
| (R)-isomer | -115.2 | -115.8 |
| (S)-isomer | -115.2 | -116.5 |
| Data is illustrative and the specific shifts would depend on the chiral shift reagent and conditions used. |
Dynamic Kinetic Resolution and Asymmetric Transformations in α-Amino Acid Synthesis
Achieving high enantiomeric purity in the synthesis of this compound often involves the use of dynamic kinetic resolution (DKR) or other asymmetric transformations.
Dynamic Kinetic Resolution (DKR): DKR is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer in theoretically 100% yield. nih.govnih.gov This process combines a kinetic resolution, where one enantiomer reacts faster than the other, with in situ racemization of the slower-reacting enantiomer. nih.govnih.gov For the synthesis of α-amino acids, enzymatic or chemical methods can be employed for the resolution step, while the racemization can be achieved under basic or acidic conditions that facilitate the epimerization of the α-carbon. asm.org In the context of synthesizing this compound, a racemic precursor could be subjected to DKR using a stereoselective enzyme or a chiral chemical catalyst that selectively transforms the (S)-enantiomer while the (R)-enantiomer is continuously racemized back to the racemic mixture.
Asymmetric Transformations: A variety of asymmetric transformations can be employed to synthesize enantiomerically enriched α-amino acids. The asymmetric Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. nih.govnih.govlibretexts.orgnih.govpurdue.edursc.org In this reaction, a chiral auxiliary or a chiral catalyst is used to control the stereoselective addition of cyanide to an imine, leading to an enantioenriched α-aminonitrile that can be subsequently hydrolyzed to the desired α-amino acid. nih.govnih.gov For the synthesis of this compound, an asymmetric Strecker reaction starting from 2-fluorophenyl methyl ketone would be a viable approach.
Other asymmetric transformations, such as the enantioselective alkylation of glycine (B1666218) enolate equivalents bearing a chiral auxiliary, have also been successfully applied to the synthesis of α,α-disubstituted amino acids. nih.gov
Mechanistic Studies of Stereochemical Retention and Inversion Pathways
Understanding the mechanisms that govern stereochemical retention and inversion is crucial for designing synthetic routes that afford high enantiomeric purity.
The stereochemical outcome of a reaction at a chiral center can be influenced by several factors, including the reaction mechanism, the nature of the substrate and reagents, and the reaction conditions. In the synthesis of α,α-disubstituted amino acids like this compound, reactions that proceed through an Sₙ2-type mechanism generally result in an inversion of configuration. Conversely, reactions involving neighboring group participation or double inversion pathways can lead to retention of stereochemistry.
The racemization of α-amino acids can occur under both acidic and basic conditions via the formation of a planar enolate or enol intermediate, which can be protonated from either face with equal probability. creation.comresearchgate.netrsc.orgwikipedia.orgmdpi.com For α-aryl-substituted amino acids, the aromatic ring can stabilize the intermediate carbanion through resonance, potentially influencing the rate of racemization. wikipedia.org The presence of the fluorine atom in the ortho position of the phenyl ring in 2-Amino-2-(2-fluorophenyl)propanoic acid may also exert electronic and steric effects on the stability of the intermediate and the rate of racemization. Careful control of pH and temperature is therefore essential to prevent the loss of enantiomeric purity during synthesis and purification.
Spectroscopic and Advanced Structural Characterization of S 2 Amino 2 2 Fluorophenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Conformation
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its molecular framework and conformational preferences.
Proton (¹H) and Carbon-13 (¹³C) NMR
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons on the 2-fluorophenyl ring, the methyl group protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) would provide insights into the electronic environment and dihedral angles between adjacent protons. Due to the chirality of the molecule, protons of the methyl group or the aromatic ring could potentially exhibit diastereotopicity, leading to more complex splitting patterns.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This would include the carboxyl carbon, the quaternary α-carbon, the methyl carbon, and the carbons of the fluorophenyl ring. The chemical shifts would be indicative of the hybridization and the nature of neighboring atoms. For instance, the carbon atom directly bonded to the fluorine would show a characteristic large one-bond C-F coupling constant.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | Broad singlet, ~10-12 | ~175-180 |
| Cα-NH₂ | - | ~60-65 |
| -CH₃ | Singlet, ~1.5-1.8 | ~20-25 |
| Aromatic CH | Multiplets, ~7.0-7.5 | ~115-135 |
| Aromatic C-F | - | ~155-165 (d, ¹JCF ≈ 240-250 Hz) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups. Key expected vibrations include the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The technique would also be useful for identifying the C-C backbone and methyl group vibrations.
Hypothetical Vibrational Spectroscopy Data Table (Note: This table is illustrative and not based on experimental data.)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |
| N-H (Amine) | 3300-3500 | 3300-3500 |
| C=O (Carboxylic Acid) | 1700-1725 | 1700-1725 |
| C-F (Aromatic) | 1100-1250 | 1100-1250 |
| Aromatic C=C | 1450-1600 | 1450-1600 (strong) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with common fragmentation pathways likely involving the loss of the carboxyl group, the amino group, or cleavage of the side chain.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenter, confirming the (S)-enantiomer. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.
Computational and Theoretical Investigations of S 2 Amino 2 2 Fluorophenyl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net For (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, DFT is employed to identify stable conformations (rotational isomers or rotamers) and to map the potential energy surface associated with the rotation around its single bonds. The presence of the bulky 2-fluorophenyl group and the amino and carboxylic acid moieties creates significant steric and electronic effects that dictate the molecule's preferred three-dimensional shape.
DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can optimize the geometry of various possible conformers. researchgate.net The relative energies of these conformers are then calculated to determine the most stable, lowest-energy structures. This analysis reveals the energy barriers between different conformations, providing insight into the molecule's flexibility. For α-amino acids, the conformational landscape is largely defined by the torsional angles of the backbone. nih.govnih.gov The fluorine atom at the ortho position of the phenyl ring introduces specific electronic and steric constraints, influencing the orientation of the aromatic ring relative to the amino acid backbone. Studies on similar amino acids have shown that DFT is a reliable method for predicting these geometric and energetic properties. wiley.com
Interactive Table 5.1.1: Calculated Relative Energies of this compound Conformers (Note: Data are representative values based on typical DFT calculations for similar α-aryl amino acids, as specific experimental or computational values for this exact molecule are not publicly available.)
| Conformer | Torsional Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | -65° | 0.00 | 75.3 |
| 2 | 175° | 1.25 | 15.1 |
| 3 | 55° | 1.80 | 9.6 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, reflecting the molecule's electrophilic or acidic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. For this compound, DFT calculations can predict the energies of these orbitals. The analysis of the spatial distribution of the HOMO and LUMO reveals the most probable sites for nucleophilic and electrophilic attacks. In molecules like phenylalanine, the HOMO and LUMO are often localized on the aromatic ring. researchgate.net The electron-withdrawing fluorine atom in the 2-position is expected to influence the energy levels and distribution of these orbitals, potentially lowering the LUMO energy and affecting the molecule's electronic properties. rsc.org
Interactive Table 5.1.2: Calculated Frontier Molecular Orbital Properties (Note: Values are illustrative and based on DFT calculations for analogous fluorinated aromatic compounds.)
| Parameter | Energy Value (eV) |
|---|---|
| HOMO Energy | -6.35 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Flexibility
While quantum chemical calculations are excellent for studying molecules in a vacuum, Molecular Dynamics (MD) simulations are used to investigate their behavior in a more realistic biological environment, such as in aqueous solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. acs.org
For this compound, MD simulations can reveal how the molecule interacts with surrounding water molecules. These simulations provide insights into hydration shells, hydrogen bonding networks, and the influence of the solvent on the molecule's conformational preferences. acs.orgdiva-portal.org The fluorine atom, with its partial negative charge, can participate in hydrogen-bond-like interactions with water, potentially structuring the local solvent environment. nih.gov MD simulations can also explore the conformational flexibility of the molecule in solution, showing transitions between different low-energy states identified by DFT calculations. This dynamic view is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. acs.org
In Silico Prediction of Molecular Interactions with Biological Macromolecules
In silico docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.commdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.
For this compound, docking studies can be performed to predict how it might interact with the active site of a target protein. The process involves placing the 3D structure of the amino acid into the binding pocket of the protein and using a scoring function to estimate the strength of the interaction. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic contacts, between the amino acid and specific residues in the protein's active site. nih.gov The fluorine atom can be involved in specific interactions, such as orthogonal multipolar C–F···C=O interactions or weak hydrogen bonds, which can enhance binding affinity and selectivity. nih.gov These predictions can guide the design of more potent and selective molecules.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are frameworks used to correlate the chemical structure of a compound with its biological activity. wikipedia.org SAR provides qualitative insights, identifying which functional groups or structural features are important for activity. drugdesign.org QSAR takes this a step further by developing mathematical models that quantitatively relate molecular properties (descriptors) to activity. wikipedia.org
For a series of compounds related to this compound, a QSAR model could be developed to predict their biological activity. The process involves several key steps:
Data Set Selection : A group of structurally similar compounds with experimentally measured biological activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, polar surface area), electronic properties (e.g., HOMO/LUMO energies), and 3D properties (e.g., molecular shape).
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.com
Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov
For α-amino acid derivatives, relevant descriptors might include side-chain volume, hydrophobicity, and electronic parameters that describe the effects of substituents on the phenyl ring. nih.govacs.org A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Mechanistic Biological Studies of S 2 Amino 2 2 Fluorophenyl Propanoic Acid and Its Analogues Preclinical Focus
Investigations into Enzyme-Substrate and Enzyme-Inhibitor Interactions (in vitro models)
The introduction of a fluorine atom into amino acid structures can significantly influence their interaction with enzymes, often leading to inhibitory effects. Fluorinated amino acids can act as mechanism-based inhibitors, also known as "suicide substrates," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently binds to the enzyme, leading to irreversible inactivation. For example, α-monofluorinated amino acids have been shown to act as suicide substrates for enzymes dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov The high electronegativity and leaving group ability of fluoride (B91410) are key to this inactivation mechanism. nih.gov
In other cases, fluorinated compounds can act as competitive inhibitors by mimicking the transition state of the enzyme-catalyzed reaction. For instance, α-fluorinated ketones are known to be effective inhibitors of serine proteases. The fluorine atom destabilizes the adjacent carbonyl bond, making it more susceptible to nucleophilic attack by the active site serine residue, forming a stable hemiacetal complex that resembles the tetrahedral transition state. nih.gov Similarly, 2-fluoro-2-deoxysugars can form stable covalent adducts with glycosidase enzymes. nih.gov While direct mechanistic studies on (S)-2-Amino-2-(2-fluorophenyl)propanoic acid are not extensively detailed in the available literature, its structural similarity to other fluorinated amino acids suggests potential for similar inhibitory mechanisms against various enzymes. Synthetic amino acid derivatives have been shown to act as competitive or mixed inhibitors of digestive enzymes like pancreatic lipase (B570770), pancreatic α-amylase, and α-glucosidase. nih.gov
The kinetic properties of enzyme inhibition provide quantitative measures of an inhibitor's potency and mechanism. For competitive inhibitors, the inhibition constant (Ki) reflects the affinity of the inhibitor for the enzyme's active site. A lower Ki value indicates a more potent inhibitor. The half-maximal inhibitory concentration (IC50) is another common measure, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.
Kinetic studies on various synthetic amino acid derivatives have demonstrated their potential as enzyme inhibitors. For example, in studies of digestive enzymes, certain amino acid derivatives displayed competitive or mixed inhibition of pancreatic lipase with IC50 values ranging from 167 to 1023 µM. nih.gov The same study showed inhibition of pancreatic α-amylase with IC50 values between 162 and 519 µM and potent inhibition of α-glucosidase with IC50 values of 51 to 353 µM. nih.gov For some derivatives, the inhibition of α-glucosidase was found to be significantly more potent than the reference drug, acarbose. nih.gov
Lineweaver-Burk plots are often used to determine the mechanism of inhibition. In competitive inhibition, the presence of the inhibitor increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax). In mixed inhibition, both Km and Vmax are altered. Kinetic studies of certain aminoalkanol derivatives as inhibitors of prostate acid phosphatase have identified them as competitive inhibitors, with their inhibitory strength and affinity being dependent on the specific chemical structure. mdpi.com
Table 1: Kinetic Parameters of Amino Acid Derivatives as Enzyme Inhibitors
| Enzyme | Inhibitor Type | IC50 Range (µM) | Inhibition Mechanism |
|---|---|---|---|
| Pancreatic Lipase | Amino Acid Derivatives | 167 - 1023 | Competitive or Mixed |
| Pancreatic α-Amylase | Amino Acid Derivatives | 162 - 519 | Competitive or Mixed |
| α-Glucosidase | Amino Acid Derivatives | 51 - 353 | Competitive |
Exploration of Cellular Uptake and Amino Acid Transport Mechanisms (e.g., System-A Amino Acid Transport)
The cellular uptake of amino acids and their analogues is primarily mediated by a variety of amino acid transport (AAT) systems. These transporters are often upregulated in cancer cells to meet the increased demand for nutrients required for rapid proliferation. This makes them attractive targets for the delivery of therapeutic agents and for tumor imaging. nih.govresearchgate.net
Studies on radiolabeled analogues of 2-amino-2-methylpropanoic acid have been instrumental in elucidating the role of specific AAT systems in their cellular uptake. In particular, System A and System L transporters have been identified as key players. System A is a sodium-dependent transporter for small, neutral amino acids, while System L is a sodium-independent transporter for larger, neutral amino acids. nih.govnih.gov
In vitro uptake assays in various human cancer cell lines, including lung, prostate, ovary, breast, and brain cancer cells, have shown that analogues of this compound can enter tumor cells through a mix of AATs, likely including both System A and System L. nih.gov However, some related compounds have demonstrated high selectivity for System A. nih.gov The level of uptake can be moderate to high, ranging from 1-9% of the administered dose per 5x10^5 cells in vitro. nih.gov The specific transporters involved can be identified through inhibition assays, where the uptake of the radiolabeled amino acid is measured in the presence of known inhibitors of specific AAT systems. nih.gov
For example, studies on (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP) have shown that it has a high affinity for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors. researchgate.net Further investigations revealed that ¹⁸F-FIMP also has an affinity for the sodium- and chloride-dependent neutral and basic amino acid transporter B(0+). researchgate.net The incorporation of unnatural amino acids, such as L- or D-4,4'-biphenylalanine, into peptide structures has been shown to significantly enhance their cellular uptake. nih.gov
Receptor Binding and Ligand-Target Specificity Studies in Cell-Based Assays
The specificity of a compound for its biological target is a critical determinant of its therapeutic efficacy and potential side effects. Receptor binding assays are used to determine the affinity and selectivity of a ligand for a particular receptor.
Analogues of this compound have been investigated for their interaction with various receptors, particularly in the context of neuroscience. For example, derivatives of (R)-2-amino-3-triazolpropanoic acid have been identified as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgnih.gov These compounds have shown varying degrees of activity and selectivity for different NMDA receptor subtypes, which are composed of different GluN2 subunits (GluN2A-D). frontiersin.orgnih.gov Some of these analogues exhibit a preference for GluN1/2C and GluN1/2D subtypes over GluN1/2A and GluN1/2B. frontiersin.org
Molecular modeling and dynamics simulations can provide insights into the binding mode of these ligands and the structural basis for their subtype selectivity. frontiersin.org These studies have shown that the triazole ring in some analogues can act as a bioisostere for an amide group, allowing for similar interactions with the receptor's binding pocket. frontiersin.org
In the context of cancer, some thiazole (B1198619) derivatives of propanoic acid have been shown to interact with human SIRT2 and EGFR, suggesting a potential mechanism for their antiproliferative effects. mdpi.com In silico screening and molecular docking studies can predict the binding affinity and interactions of these compounds with their target receptors. For example, some compounds have been shown to form hydrogen bonds with key amino acid residues in the active sites of these enzymes. mdpi.com
Stereospecificity in Biological Recognition and Activity (e.g., differential effects of enantiomers)
Biological systems are inherently chiral, and as a result, the stereochemistry of a molecule can have a profound impact on its biological activity. aimspress.com This is particularly true for amino acids and their analogues, where one enantiomer may exhibit significantly greater activity or a different pharmacological profile compared to the other.
Studies on radiolabeled analogues of 2-amino-2-methylpropanoic acid have demonstrated the importance of stereochemistry in their transport and tumor imaging properties. nih.gov For instance, in a mouse model of glioblastoma, both the (R)- and (S)-enantiomers of [¹⁸F]FAMPe showed good tumor imaging properties, but the (S)-enantiomer provided higher tumor uptake and better tumor-to-brain ratios. nih.gov This suggests that the (S)-enantiomer is a better substrate for the amino acid transporters involved in its uptake into brain tumors. nih.gov
Similarly, in studies of AMPA receptor agonists and antagonists, the (S)-enantiomer of 2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid [(S)-APPA] acts as a full agonist, while the (R)-enantiomer is a non-NMDA receptor antagonist. nih.gov This highlights how a subtle change in stereochemistry can completely reverse the biological activity of a molecule.
The differential effects of enantiomers are often attributed to their distinct interactions with the chiral binding sites of enzymes and receptors. One enantiomer may fit more snugly into the binding pocket, leading to a more stable interaction and greater biological effect. In the case of amino acid transporters, the recognition and translocation of substrates are also stereospecific.
Preclinical Evaluation of Biological Activities in Disease Models (e.g., anti-inflammatory, neuroprotective, antiproliferative, antibacterial)
Preclinical studies in various disease models are essential for evaluating the therapeutic potential of new chemical entities. Analogues of this compound have been investigated for a range of biological activities.
Anti-inflammatory Activity: Several derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and tested for their anti-inflammatory properties in vivo. nih.gov In the carrageenan-induced rat paw edema test, a standard model for acute inflammation, some of these compounds showed activity comparable to the established anti-inflammatory drug flurbiprofen (B1673479), with the added benefit of having negligible ulcerogenic effects. nih.gov The anti-inflammatory effects of some pyrrole (B145914) derivatives of propanoic acid have also been demonstrated in the same model, with significant reductions in paw edema observed after both single and repeated administrations. mdpi.comresearchgate.net These effects may be mediated by a reduction in pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory cytokines like TGF-β1. mdpi.com
Neuroprotective Activity: The modulation of NAD levels is an emerging strategy for neuroprotection. nih.gov Small molecule activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway, have shown neuroprotective efficacy in preclinical models. researchgate.net These compounds, known as NATs, have been found to promote the proliferation and self-renewal of neural stem cells and were effective in a mouse model of chemotherapy-induced peripheral neuropathy. nih.govresearchgate.net
Antiproliferative Activity: The upregulation of amino acid transport is a hallmark of many cancers, making these transporters attractive targets for anticancer drugs. researchgate.net Analogues of somatostatin (B550006) containing unnatural amino acids have been shown to exert antiproliferative effects on cancer cell lines. nih.gov Thiazole derivatives of propanoic acid have also demonstrated potent antiproliferative activity against lung cancer cells, including drug-resistant strains, in both 2D and 3D cell culture models. mdpi.com The IC50 values for some of these compounds were in the low micromolar range, significantly more potent than the standard chemotherapeutic agent cisplatin. mdpi.com
Antibacterial Activity: The amino acid scaffold is the basis for numerous antimicrobial agents. nih.gov Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. mdpi.com Some of these compounds were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentrations (MICs) in the low µg/mL range. mdpi.com
Table 2: Preclinical Biological Activities of this compound Analogues
| Biological Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced rat paw edema | Activity comparable to flurbiprofen with reduced ulcerogenic effects. | nih.gov |
| Neuroprotective | Mouse model of chemotherapy-induced peripheral neuropathy | Effective in alleviating nerve injury. | nih.govresearchgate.net |
| Antiproliferative | Lung cancer cell lines (2D and 3D) | Potent activity against drug-sensitive and resistant cells (low µM IC50). | mdpi.com |
| Antibacterial | In vitro assays against MRSA and VRE | Significant activity with low MIC values (0.5-8 µg/mL). | mdpi.com |
Applications of S 2 Amino 2 2 Fluorophenyl Propanoic Acid in Chemical Biology and Drug Discovery Research
Chiral Building Block in the Synthesis of Complex Bioactive Molecules
The enantiomerically pure nature of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid makes it a valuable chiral synthon for the asymmetric synthesis of complex bioactive molecules. In organic synthesis, chiral building blocks are fundamental for constructing molecules with specific three-dimensional arrangements, which is often crucial for their biological activity. The incorporation of this fluorinated amino acid can influence the conformation and stereochemistry of the final product, potentially enhancing its interaction with biological targets.
The synthesis of macrocyclic peptides, for instance, often relies on the use of unique amino acid derivatives to achieve desired ring sizes and functional group orientations. While direct examples of the incorporation of this compound into such macrocycles are not extensively documented in publicly available literature, the principles of macrocyclization strategies highlight the potential for its use. The defined stereochemistry at the α-carbon is critical in guiding the peptide backbone's folding and constraining its conformational flexibility, which can lead to improved binding affinity and selectivity for a target protein.
Furthermore, the synthesis of various bioactive compounds, including natural product analogs and novel therapeutic agents, often employs non-canonical amino acids to introduce specific structural motifs. The 2-fluorophenyl group of this compound can participate in unique intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which can be pivotal in the assembly of complex molecular architectures.
Design and Development of Fluorinated Peptide Mimetics and Peptidomimetics
Peptide-based drugs often suffer from poor metabolic stability and low bioavailability. To overcome these limitations, medicinal chemists design peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of unnatural amino acids like this compound is a key strategy in the development of such therapeutics.
The fluorine atom is known to enhance the metabolic stability of molecules by blocking sites susceptible to enzymatic degradation. Introducing this compound into a peptide sequence can therefore increase its resistance to proteolysis, prolonging its half-life in vivo. Moreover, the fluorophenyl side chain can modulate the peptide's conformation and lipophilicity, which can improve its membrane permeability and oral bioavailability.
For example, the substitution of natural amino acids with unnatural counterparts has been shown to enhance the therapeutic potential of peptides in various applications, including antimicrobial and anticancer agents. While specific studies detailing the incorporation of this compound into peptidomimetics are limited, the known benefits of fluorination and the use of non-canonical amino acids provide a strong rationale for its application in this area. The unique steric and electronic properties of the 2-fluorophenyl group can be exploited to fine-tune the biological activity and pharmacokinetic profile of peptide-based drug candidates.
Use as a Chemical Probe for Investigating Biological Processes and Pathways
Chemical probes are small molecules used to study and manipulate biological systems. The unique properties of this compound make it a potential candidate for the development of such probes. For instance, its structural similarity to natural amino acids could allow it to interact with specific enzymes or receptors involved in amino acid metabolism or signaling pathways.
A study on the closely related compound, (S)-2-amino-3-(4-fluorophenyl)propanoic acid, demonstrated its utility in investigating CH–π interactions at the single-molecule level. This research highlights how fluorinated amino acids can be used as sensitive probes to study non-covalent interactions that are crucial for molecular recognition and biological function. Similarly, this compound could be employed to probe the active sites of enzymes or the binding pockets of receptors, providing insights into their structure and mechanism.
Furthermore, the fluorine atom can serve as a useful label for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular interactions and dynamics, as the fluorine nucleus has a high sensitivity and its chemical shift is highly sensitive to the local environment. By incorporating this compound into a peptide or protein, researchers could use ¹⁹F NMR to monitor conformational changes or binding events in real-time.
Strategic Integration into Novel Chemical Entities for Preclinical Drug Lead Generation
The development of new drugs often involves the synthesis and evaluation of novel chemical entities (NCEs). This compound can serve as a versatile scaffold for the generation of such compounds. Its propanoic acid backbone and fluorophenyl side chain provide multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening.
For example, derivatives of 3-aminopropanoic acid have been identified as promising scaffolds for the development of novel anticancer agents. These compounds have shown the ability to target multiple pathways involved in cancer progression. By analogy, derivatives of this compound could be designed and synthesized to target specific cancer-related proteins or signaling pathways. The presence of the fluorine atom could enhance the potency and selectivity of these compounds, as well as improve their drug-like properties.
Table 1: Research Findings on Propanoic Acid Derivatives in Preclinical Studies
| Compound Class | Research Focus | Key Findings |
| 3-((4-Acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid derivatives | Anticancer activity against lung cancer models | Structure-dependent antiproliferative activity; some derivatives showed greater potency than cisplatin. nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer and antioxidant properties | Identified derivatives with potent anticancer and antioxidant activities, with selectivity towards cancerous cells. |
This table is based on data for structurally related propanoic acid derivatives and suggests the potential for similar findings with derivatives of this compound.
Radiopharmaceutical Research: Development of Imaging Probes for Molecular Imaging (e.g., ¹⁸F-labeling for research applications)
Molecular imaging techniques, such as positron emission tomography (PET), play a crucial role in disease diagnosis and monitoring treatment response. These techniques rely on the use of radiolabeled probes that can selectively accumulate in target tissues. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET due to its favorable decay characteristics and relatively long half-life.
Given that this compound already contains a fluorine atom, it is a prime candidate for the development of an ¹⁸F-labeled PET imaging agent. The synthesis would involve replacing the stable ¹⁹F atom with the radioactive ¹⁸F isotope. This could potentially be achieved through nucleophilic substitution on a suitable precursor molecule.
¹⁸F-labeled amino acids are of particular interest for cancer imaging because many tumors exhibit increased amino acid metabolism to support their rapid growth. A PET tracer based on ¹⁸F-(S)-2-Amino-2-(2-fluorophenyl)propanoic acid could potentially be used to visualize and quantify this altered metabolism, providing valuable information for cancer diagnosis, staging, and therapy monitoring. The development of such a tracer would be a significant contribution to the field of radiopharmaceutical research and molecular imaging.
Future Perspectives and Emerging Research Avenues
Advancements in Asymmetric Synthesis of Fluorinated Quaternary α-Amino Acids with Ortho-Substitution
The synthesis of quaternary α-amino acids is inherently challenging, and the introduction of a fluorine atom, particularly at the sterically hindered ortho position of an aromatic ring, adds a significant layer of complexity. Future research will likely focus on developing more efficient and highly stereoselective synthetic methodologies. While numerous methods exist for fluorinated amino acids in general, progress for this specific structural class requires overcoming the difficulty in forming the key carbon-carbon bond at the congested quaternary center. researchgate.net
Emerging strategies that show promise include the refinement of metal-catalyzed reactions and the development of novel chiral auxiliaries. For instance, copper-catalyzed asymmetric difluorobenzylation of aldimine esters has proven effective for creating α-quaternary difluorinated amino acids and could be adapted for monofluorinated aryl structures. rhhz.net Future work may involve designing new ligand systems for metals like copper or palladium that can effectively control stereochemistry despite the steric hindrance imposed by the ortho-fluoro group. Another promising avenue is the evolution of chiral auxiliary-based methods, which have demonstrated robustness for the scale-up production of other complex fluorinated amino acids. researchgate.net
The table below outlines potential advanced strategies for the asymmetric synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid.
| Synthetic Strategy | Key Features & Advantages | Potential Challenges for Ortho-Substitution |
| Phase-Transfer Catalysis | Utilizes chiral catalysts to control stereoselectivity in alkylation reactions under mild conditions. | Steric hindrance from the ortho-fluoro group may impede the approach of the electrophile. |
| Chiral Ni(II) Complexes | Employs pre-formed chiral complexes of glycine (B1666218) Schiff bases, allowing for highly diastereoselective alkylation. mdpi.com | Requires stoichiometric use of the chiral auxiliary, although recycling is often possible. |
| Copper-Catalyzed Arylation | Asymmetric functionalization of prochiral amino acid precursors using organometallic arylating agents. rhhz.net | The reactivity of 2-fluorophenyl organometallic reagents may be lower than para- or meta-substituted analogs. |
| Enzyme-Catalyzed Synthesis | Use of engineered enzymes, such as transaminases, for highly enantioselective synthesis. researchgate.net | The unnatural structure may not be readily accepted by existing enzyme active sites, requiring significant protein engineering. |
These advanced synthetic methods represent the forefront of research aimed at making complex molecules like this compound more accessible for broader scientific investigation. nih.gov
High-Throughput Screening and Computational Design for Novel Biological Activities and Targets
The unique physicochemical properties imparted by the fluorine atom make this compound a compelling candidate for the discovery of novel biological functions. nih.govprinceton.edu Future research will increasingly rely on a synergistic combination of high-throughput screening (HTS) and computational design to efficiently identify its potential biological targets and activities.
High-Throughput Screening (HTS): The presence of a fluorine atom provides a powerful tool for screening: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR-based screening is a sensitive technique that can detect the binding of fluorinated compounds to target proteins, offering a direct and often low-background method for hit identification. researchgate.netnih.gov Furthermore, recent breakthroughs in ribosomal translation of non-canonical amino acids open the door to incorporating this compound into vast libraries of macrocyclic peptides. nih.govrsc.org These libraries can then be screened against a multitude of biological targets to identify novel binders with high affinity and specificity.
Computational Design: In parallel, computational methods are poised to accelerate the discovery process. Target-based drug discovery now heavily relies on in silico screening of small molecules against vast libraries of protein structures. taylorfrancis.com Molecular docking simulations can be employed to predict the binding affinity of this compound to various enzymes, receptors, and ion channels. polito.itmdpi.com These computational models can help prioritize which biological targets to pursue in experimental HTS campaigns, saving considerable time and resources. taylorfrancis.com The specific electronic effects and conformational constraints imposed by the ortho-fluoro-phenyl group would be key parameters in these simulations, potentially leading to the discovery of unique and selective interactions.
A hypothetical integrated workflow for target discovery is presented below.
Expanding the Scope of Biological Applications Beyond Current Explorations in Preclinical Models
While specific preclinical data for this compound is not yet established, its structure suggests several promising avenues for future biological applications, drawing from trends seen with other fluorinated amino acids.
One of the most significant future applications is its use as a building block in peptide-based therapeutics. The incorporation of fluorinated amino acids can dramatically improve the pharmacological properties of peptides, including enhanced metabolic stability, increased resistance to proteolytic degradation, and modulated binding affinity for their biological targets. researchgate.netmdpi.comnih.gov By strategically replacing a natural amino acid with this compound in a known bioactive peptide, researchers could develop next-generation therapeutics with superior pharmacokinetic profiles. nih.gov
Another major area of opportunity is in the development of novel imaging agents for Positron Emission Tomography (PET). Amino acid PET tracers are increasingly used in oncology to visualize tumors, which often exhibit upregulated amino acid transport systems. nih.gov A radiolabeled version of the compound, for instance with fluorine-18 (B77423) ([¹⁸F]), could be synthesized and evaluated as a PET probe. nih.gov Its unique structure may offer selectivity for specific amino acid transporters that are biomarkers for certain types of cancer, potentially leading to more accurate diagnostic tools. researchgate.netnih.gov
Finally, the compound can serve as a sophisticated tool in chemical biology. When incorporated into a protein, the ¹⁹F atom acts as a sensitive NMR probe to study protein structure, dynamics, and interactions in a way that is not possible with natural amino acids. nih.gov This allows for detailed investigation of protein folding and function within complex biological systems.
Interdisciplinary Research Integrating Chemical Synthesis, Biophysics, and Advanced Computational Biology for Comprehensive Understanding
A comprehensive understanding and exploitation of this compound will necessitate a deeply integrated, interdisciplinary research approach. Such a program would create a feedback loop between chemical synthesis, biophysical characterization, and computational biology to rapidly advance the molecule from a laboratory curiosity to a valuable chemical tool or therapeutic lead.
Chemical Synthesis: This foundational pillar will focus on developing robust and scalable asymmetric syntheses, as detailed in section 8.1, to provide the necessary quantities of high-purity material for extensive study. rsc.org
Biophysics: Once a biological target is identified through screening, biophysical techniques will be crucial for validation and detailed characterization. Methods such as Surface Plasmon Resonance (SPR) can quantify binding kinetics, while X-ray crystallography or cryo-electron microscopy can provide high-resolution atomic structures of the compound bound to its target protein. mdpi.com This structural information is invaluable for understanding the precise molecular interactions that govern its biological activity.
Advanced Computational Biology: Computational studies will serve as both a predictive and an explanatory tool. Molecular Dynamics (MD) simulations can be used to model the behavior of the compound within a protein's binding site, revealing insights into the stability of the complex and the specific role of the fluorine atom. nih.gov Furthermore, these computational models can guide the rational design of second-generation analogs with improved potency, selectivity, or pharmacokinetic properties, thus informing the next cycle of chemical synthesis. nih.gov
This cyclical, interdisciplinary approach ensures that each discovery informs the next stage of research, accelerating the path toward novel applications for this compound.
Q & A
Basic Research Questions
Q. What are the key structural features and stereochemical considerations for (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, and how can its enantiomeric purity be validated?
- Answer : The compound features a fluorophenyl group attached to the chiral α-carbon of the amino acid backbone. Stereochemical confirmation requires chiral analytical methods such as:
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers.
- Circular Dichroism (CD) to analyze optical activity, leveraging the fluorophenyl group’s electronic effects on Cotton shifts .
- X-ray crystallography for absolute configuration determination, particularly when synthesizing novel derivatives .
Q. What synthetic methodologies are effective for producing this compound with high enantiomeric excess?
- Answer : Asymmetric synthesis routes are preferred:
- Enzymatic resolution : Use lipases or acylases to selectively hydrolyze racemic mixtures (e.g., via N-acylation followed by kinetic resolution) .
- Schöllkopf bis-lactim ether method : Enables stereocontrol during alkylation of 2-fluorophenyl groups onto the amino acid backbone .
- Post-synthetic purification : Recrystallization in polar solvents (e.g., ethanol/water) improves enantiomeric purity by leveraging differential solubility of diastereomers .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s bioactivity in enzyme or receptor binding studies?
- Answer : The fluorine atom’s electronegativity and steric profile modulate interactions:
- Electron-withdrawing effects : Enhance hydrogen bonding with catalytic residues (e.g., in proteases or kinases) while reducing metabolic degradation .
- Steric hindrance : The ortho-fluorine position may restrict rotational freedom, favoring specific binding conformations in receptor pockets (e.g., metabotropic glutamate receptors) .
- Case Study : Fluorinated analogs of phenylalanine exhibit improved blood-brain barrier penetration in neurological studies, suggesting potential for central nervous system-targeted applications .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated amino acid derivatives?
- Answer : Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:
- Orthogonal assays : Compare results from fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) to confirm target engagement .
- Impurity profiling : Use LC-MS to detect trace diastereomers or dehalogenated byproducts that may skew bioactivity .
- Computational docking : Validate experimental IC₅₀ values with molecular dynamics simulations to assess binding mode consistency .
Q. How can computational methods predict the metabolic stability of this compound in vivo?
- Answer :
- Quantum mechanical (QM) calculations : Predict susceptibility to oxidative metabolism (e.g., CYP450-mediated defluorination) via frontier molecular orbital analysis.
- ADMET prediction tools : Software like SwissADME estimates clearance rates and identifies potential metabolic hotspots (e.g., α-carbon deamination) .
- In vitro validation : Liver microsomal assays with LC-MS/MS detect metabolites, corroborating computational predictions .
Methodological Challenges
Q. What analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?
- Answer : Accelerated degradation studies (acid/base/oxidative stress) require:
- High-resolution mass spectrometry (HRMS) : Identifies degradants (e.g., defluorinated or dimerized species) via exact mass matching .
- ²⁹F NMR : Monitors fluorine loss or migration during degradation .
- Stability-indicating HPLC : Develop gradient methods to separate degradation products from the parent compound (e.g., C18 column with 0.1% TFA in water/acetonitrile) .
Q. How can researchers optimize the solid-phase synthesis of peptides incorporating this compound?
- Answer : Fluorinated amino acids pose challenges in Fmoc-based synthesis:
- Coupling conditions : Use HATU/DIPEA in DMF for efficient amide bond formation, minimizing steric hindrance from the fluorophenyl group .
- Side-chain protection : Avoid acid-labile groups if TFA cleavage is required; tert-butyl-based protectors are preferable .
- Aggregation mitigation : Additives like 2,2,2-trifluoroethanol improve solubility of fluorinated peptides during resin swelling .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
